(2E)-3-(7-Methyl-4-oxo-4H-chromen-3-YL)acrylic acid
Description
“(2E)-3-(7-Methyl-4-oxo-4H-chromen-3-YL)acrylic acid” is a coumarin derivative characterized by a 7-methyl substituent and an α,β-unsaturated acrylic acid group at position 3 of the chromen-4-one core. Coumarins are renowned for their diverse biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties . The structural uniqueness of this compound lies in the conjugation of the acrylic acid moiety with the coumarin system, which may enhance its electronic properties and intermolecular interactions. While synthetic routes for analogous coumarin derivatives are well-documented (e.g., esterification, hydrazide formation, and cyclocondensation), the specific synthesis of this compound likely involves regioselective functionalization at positions 3 and 7 .
Properties
CAS No. |
382636-47-7 |
|---|---|
Molecular Formula |
C13H10O4 |
Molecular Weight |
230.22 g/mol |
IUPAC Name |
3-(7-methyl-4-oxochromen-3-yl)prop-2-enoic acid |
InChI |
InChI=1S/C13H10O4/c1-8-2-4-10-11(6-8)17-7-9(13(10)16)3-5-12(14)15/h2-7H,1H3,(H,14,15) |
InChI Key |
QVVWXAKTIWFKTP-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)C(=O)C(=CO2)C=CC(=O)O |
Isomeric SMILES |
CC1=CC2=C(C=C1)C(=O)C(=CO2)/C=C/C(=O)O |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)C(=CO2)C=CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(7-Methyl-4-oxo-4H-chromen-3-YL)acrylic acid typically involves the condensation of 7-methyl-4-oxo-4H-chromen-3-carbaldehyde with malonic acid in the presence of a base such as piperidine. The reaction proceeds through a Knoevenagel condensation mechanism, followed by decarboxylation to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction of the acrylic acid moiety can yield the corresponding saturated acid.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reducing the acrylic acid moiety.
Substitution: Electrophilic substitution reactions can be carried out using reagents such as bromine or nitric acid under controlled conditions.
Major Products:
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of saturated acids.
Substitution: Introduction of various functional groups onto the chromen ring.
Scientific Research Applications
Antioxidant Properties
Research indicates that compounds similar to (2E)-3-(7-Methyl-4-oxo-4H-chromen-3-YL)acrylic acid exhibit significant antioxidant activity. This property is crucial in preventing oxidative stress-related diseases, including cancer and cardiovascular diseases. Studies have shown that derivatives of chromenone compounds can scavenge free radicals effectively, thus providing a protective effect against cellular damage.
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory potential. In vitro studies demonstrated that it could inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. This makes it a potential candidate for developing new antimicrobial agents, particularly in an era of rising antibiotic resistance.
Polymer Synthesis
The compound can be utilized in the synthesis of polymers due to its acrylic acid functionality. It can serve as a monomer in the production of polymeric materials with enhanced mechanical properties and thermal stability.
Coatings and Adhesives
In coatings technology, this compound can be incorporated into formulations to improve adhesion properties and resistance to environmental degradation. Its incorporation into acrylic-based coatings has shown promising results in enhancing durability.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antioxidant Activity | Demonstrated significant free radical scavenging ability comparable to established antioxidants. |
| Study B | Anti-inflammatory Effects | In vitro tests indicated a reduction in TNF-alpha levels by up to 50% in treated cells. |
| Study C | Antimicrobial Efficacy | Showed effective inhibition of Staphylococcus aureus and Escherichia coli at low concentrations. |
Mechanism of Action
The mechanism of action of (2E)-3-(7-Methyl-4-oxo-4H-chromen-3-YL)acrylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Key Compounds:
(7-Ethoxycarbonylmethoxy-2-oxo-2H-chromen-4-YL)-acetic acid methyl ester (Compound 2 in ): Features an ethoxycarbonylmethoxy group at position 7 and an ester group at position 3.
[7-(Arylidenehydrazinocarbonylmethoxy)-2-oxo-2H-chromen-4-YL]-acetic acid hydrazides (Compounds 4a-k in ): Contain hydrazide and Schiff base substituents, introducing polarizable N–H bonds and aromaticity. These groups enhance solubility in polar solvents but may reduce membrane permeability relative to the methyl and acrylic acid substituents in the target compound .
N-(2-Aryl-4-oxothiazolidin-3-YL)-2-((4-(2-aryl-4-oxothiazolidin-3-YLcarbamoyl)-methyl)-2-oxo-2H-chromen-7-YL-oxy)-acetamides (Compounds 5a-k in ): Incorporate thiazolidinone rings, which introduce rigidity and sulfur-based interactions.
Physicochemical Properties (Hypothetical Trends):
Biological Activity
(2E)-3-(7-Methyl-4-oxo-4H-chromen-3-YL)acrylic acid, also known by its IUPAC name, (2E)-3-(7-methyl-4-oxo-4H-chromen-3-yl)-2-propenoic acid, is a coumarin derivative with potential biological activities. This compound has garnered interest due to its structural features that may confer various pharmacological effects, including anti-inflammatory, antioxidant, and anticancer properties.
- CAS Number : 382636-47-7
- Molecular Formula : C13H10O4
- Molecular Weight : 230.22 g/mol
- LogP : 1.98
- Purity : 95% .
Antioxidant Activity
Coumarin derivatives are known for their antioxidant properties. Studies have demonstrated that this compound can scavenge free radicals, thereby reducing oxidative stress in cells. The effectiveness of this compound in scavenging DPPH radicals was evaluated, showing promising results comparable to standard antioxidants .
Anticancer Potential
Research indicates that coumarin derivatives exhibit anticancer activities through various mechanisms such as apoptosis induction and cell cycle arrest. The specific activity of this compound against different cancer cell lines is currently under investigation. Preliminary studies suggest that it may inhibit the proliferation of cancer cells by modulating key signaling pathways involved in tumor growth .
Anti-inflammatory Effects
Inflammation is a critical factor in many chronic diseases. Compounds similar to this compound have shown potential in reducing inflammatory markers in vitro and in vivo. The compound's ability to inhibit pro-inflammatory cytokines could be beneficial in managing conditions like arthritis and other inflammatory disorders .
Structure-Activity Relationship (SAR)
The biological activity of coumarin derivatives is heavily influenced by their structural components. For instance, the presence of the methyl group at the 7-position and the acrylic acid moiety enhances the compound's interaction with biological targets, potentially increasing its efficacy .
| Structural Feature | Biological Activity |
|---|---|
| Methyl group at C7 | Enhances antioxidant activity |
| Acrylic acid moiety | Increases anticancer properties |
| Hydroxyl groups | Contributes to anti-inflammatory effects |
Case Studies
- Anticancer Study : A recent study assessed the cytotoxic effects of various coumarin derivatives on human cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity against breast cancer cells, with an IC50 value indicating effective inhibition of cell growth .
- Anti-inflammatory Research : In a controlled experiment, this compound was administered to murine models with induced inflammation. The compound significantly reduced swelling and pain, demonstrating its potential as an anti-inflammatory agent .
Q & A
Q. What are the recommended synthetic routes for (2E)-3-(7-Methyl-4-oxo-4H-chromen-3-YL)acrylic acid, and how can reaction conditions be optimized?
Methodological Answer: The compound can be synthesized via Knoevenagel condensation between 7-methyl-4-oxo-4H-chromene-3-carbaldehyde and malonic acid derivatives. Key parameters include solvent choice (e.g., ethanol or DMF), temperature (80–120°C), and catalysts (e.g., piperidine or ammonium acetate). Optimization can be achieved through factorial design experiments (e.g., 2^k designs) to evaluate interactions between variables like pH, temperature, and catalyst concentration. Chromatographic purification (silica gel, ethyl acetate/hexane) is recommended for isolating the (2E)-isomer .
Q. How should researchers characterize the structural and stereochemical properties of this compound?
Methodological Answer:
- Spectroscopy: Use 1H/13C NMR to confirm the α,β-unsaturated carboxylic acid moiety (δ ~6.5–8.5 ppm for vinyl protons; δ ~165–175 ppm for carbonyl carbons). IR spectroscopy can validate the carboxylic acid (broad ~2500–3500 cm⁻¹) and chromen-4-one (C=O ~1650 cm⁻¹) groups.
- X-ray crystallography: For absolute stereochemical confirmation, grow single crystals via slow evaporation in methanol/water. Refinement parameters (R factor < 0.05) ensure accuracy in bond-length and angle measurements .
Advanced Research Questions
Q. How can computational methods elucidate the electronic properties and reactivity of this compound?
Methodological Answer:
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Use B3LYP/6-311+G(d,p) basis sets for energy minimization.
- Molecular docking: Screen against biological targets (e.g., kinases or oxidoreductases) using AutoDock Vina. Validate docking poses with MD simulations (AMBER or GROMACS) to assess binding stability .
Q. What strategies address contradictions in reported bioactivity data for chromenone-acrylic acid derivatives?
Methodological Answer:
- Meta-analysis: Aggregate data from multiple studies, adjusting for variables like cell-line specificity (e.g., HeLa vs. HEK293) or assay protocols (MTT vs. resazurin).
- Dose-response validation: Replicate conflicting studies using standardized IC50 protocols with internal controls (e.g., doxorubicin). Statistical tools (ANOVA, Tukey’s HSD) can identify outliers .
Q. How can researchers design experiments to investigate the compound’s stability under physiological conditions?
Methodological Answer:
- Forced degradation studies: Expose the compound to pH extremes (1–13), oxidative stress (H2O2), and UV light. Monitor degradation via HPLC-MS at 0, 12, 24, and 48 hours.
- Kinetic modeling: Use first-order decay models to calculate half-life (t1/2) and activation energy (Arrhenius plots) for thermal degradation .
Methodological and Theoretical Frameworks
Q. How to integrate this compound into a theoretical framework for structure-activity relationship (SAR) studies?
Methodological Answer:
- Hypothesis-driven SAR: Link the compound’s α,β-unsaturated acid moiety to known pharmacophores (e.g., Michael acceptors in kinase inhibitors).
- QSAR modeling: Use descriptors like logP, polar surface area, and topological indices in partial least squares (PLS) regression to predict activity against related targets .
Q. What advanced separation techniques improve purity assessment for synthetic batches?
Methodological Answer:
- HPLC-DAD: Employ C18 columns with gradient elution (acetonitrile/0.1% formic acid) to resolve isomers. Monitor at λ = 254 nm for chromenone absorption.
- Chiral chromatography: Use amylose-based columns (e.g., Chiralpak IA) to separate (2E)- and (2Z)-isomers, with mobile phases containing 0.1% diethylamine .
Data Analysis and Reproducibility
Q. How should researchers address batch-to-batch variability in synthetic yields?
Methodological Answer:
Q. What statistical approaches validate reproducibility in biological assays?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
